N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium

Mitochondrial toxicity Neurotoxicology Complex I inhibition

Pharmaceutical QC laboratories require authenticated Haloperidol Impurity 23 Chloride (CAS 150214-90-7) to comply with ICH Q3A/Q3B impurity thresholds. Generic pyridinium salt substitution yields spurious analytical results due to counterion-dependent solubility and chromatographic behavior. • Pharmacopoeial reference standard for HPLC/LC-MS method validation & batch-release QC • 13.3× more potent mitochondrial Complex I inhibitor than MPP+ (IC50 12 vs. 160 μM); pan-hOCT substrate (hOCT1 Km=0.99 μM, hOCT2 Km=2.79 μM, hOCT3 Km=2.23 μM) • Supplied with full Certificate of Analysis; chloride counterion avoids perchlorate interference in ion chromatography workflows

Molecular Formula C21H18Cl2FNO
Molecular Weight 390.3 g/mol
CAS No. 150214-90-7
Cat. No. B13839699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium
CAS150214-90-7
Molecular FormulaC21H18Cl2FNO
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(=O)C3=CC=C(C=C3)F)Cl.[Cl-]
InChIInChI=1S/C21H18ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15H,1-2,13H2;1H/q+1;/p-1
InChIKeyMRTIGXLIXIMHNN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPP+ Chloride: Identity and Research Context


N-(4′-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium chloride (CAS 150214-90-7), also designated HPP+ chloride, BCPP+, 4-CFOBP, or Haloperidol Impurity 23 Chloride, is the chloride salt of the quaternary pyridinium cation 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium (parent CAS 125785-69-5) [1]. This compound is the obligatory pyridinium metabolite of the antipsychotic haloperidol, formed via CYP3A-mediated oxidation in the liver and subsequently detected in human brain, plasma, and urine [2]. It belongs to the butyrophenone-derived pyridinium class and is structurally analogous to the dopaminergic neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP [3]. Its primary relevance for procurement lies in its dual role as a critical impurity reference standard for haloperidol pharmaceutical quality control (designated Haloperidol Impurity 23 Chloride in pharmacopoeial monographs) and as a well-characterized neurotoxic probe for investigating mechanisms of drug-induced extrapyramidal side effects mediated by mitochondrial dysfunction, monoamine transporter interactions, and organic cation transporter-dependent brain distribution [2][4].

Why Generic Substitution of HPP+ Chloride Fails


Haloperidol pyridinium species are not interchangeable: the chloride salt (CAS 150214-90-7) differs fundamentally from the iodide (CAS 143305-09-3) and perchlorate (CAS 131437-00-8) salts in counterion identity, molecular weight (390.28 vs. 481.73 vs. 454.84 Da), and solubility characteristics, directly impacting analytical standard preparation and quantification accuracy [1]. More critically, HPP+ exhibits a distinct pharmacological and toxicological profile compared to its reduced analog RHPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]pyridinium). The two metabolites differ in human organic cation transporter (hOCT) substrate specificity—HPP+ is transported by hOCT1, hOCT2, and hOCT3, whereas RHPP+ is not a substrate for hOCT2—and in their quantitative excretion patterns, with RHPP+ accounting for approximately 5.8-fold greater urinary excretion (2.3% vs. 0.40% of haloperidol dose) but HPP+ showing greater brain tissue accumulation [2][3]. Furthermore, HPP+ is a more potent inhibitor of mitochondrial respiration in vitro than the structurally related neurotoxin MPP+ (IC50 12 μM vs. 160 μM), a difference that is reversed under in vivo conditions, underscoring that structure-activity relationships within this pyridinium class are non-linear and context-dependent [4]. Generic substitution with an alternative haloperidol-related impurity or a different pyridinium cation would therefore yield spurious analytical results in pharmaceutical QC and confounded mechanistic conclusions in neurotoxicity research.

Quantitative Evidence for HPP+ Chloride


Mitochondrial Respiration Inhibition vs. MPP+

In a direct head-to-head comparison using in vitro mitochondrial respiration assays, HPP+ inhibited mitochondrial respiration with an IC50 of 12 μM, whereas the structurally related prototypical neurotoxin MPP+ (1-methyl-4-phenylpyridinium) exhibited an IC50 of 160 μM [1]. This represents a 13.3-fold greater potency for HPP+ in vitro. Notably, this potency relationship was inverted under in vivo microdialysis conditions, where HPP+ proved to be a weaker inhibitor of mitochondrial respiration than MPP+ as measured by extracellular lactate increases, indicating that the higher hydrophobicity of HPP+ results in greater tissue retention and lower effective extracellular concentrations [1]. The in vivo selectivity profile further differentiates the two compounds: HPP+ at 1 mM reduced striatal tyrosine hydroxylation to 30% of basal levels in freely moving rats, but its neurotoxic effects were selective for serotonergic over dopaminergic neurons, in contrast to MPP+ which preferentially targets dopaminergic neurons [2].

Mitochondrial toxicity Neurotoxicology Complex I inhibition

hOCT Transporter Substrate Profile vs. RHPP+

In a direct comparative study using MDCK cells transfected with individual human organic cation transporters, HPP+ accumulated in a concentration-dependent manner in hOCT1-, hOCT2-, and hOCT3-overexpressing cells with estimated Km values of 0.99, 2.79, and 2.23 μM, respectively [1]. In the same experimental system, its reduced analog RHPP+ accumulated only in hOCT1- and hOCT3-expressing cells (Km = 5.15 and 8.21 μM), and was not a substrate for hOCT2 [1]. The Km values for HPP+ are 5.2-fold lower at hOCT1 (0.99 vs. 5.15 μM) and 3.7-fold lower at hOCT3 (2.23 vs. 8.21 μM) compared to RHPP+, indicating substantially higher transporter affinity. The corresponding Vmax values for HPP+ were 282.1, 256.1, and 400.2 pmol/min/μg protein for hOCT1, hOCT2, and hOCT3, respectively [1]. Both HPP+ and RHPP+ accumulations in Caco-2 cells were significantly inhibited by the hOCT inhibitors verapamil, cimetidine, phenoxybenzamine, and corticosterone [1].

Organic cation transporters Brain distribution Drug transporter pharmacology

Monoamine Transporter Inhibition Potency

In synaptosome preparations from mouse striatum and cortex, the haloperidol metabolites HPP+, RHPP+, and HPTP were compared for their ability to inhibit presynaptic uptake of dopamine and serotonin. HPP+ was identified as the most potent inhibitor of dopamine uptake among all haloperidol metabolites tested, with an IC50 in the low micromolar range [1]. RHPP+ was less active than HPP+ for dopamine uptake inhibition but more active than the parent compound haloperidol [1]. In a complementary study using transfected COS-7 cells expressing human NAT, DAT, and SERT, HPP+ and other pyridinium/tetrahydropyridine metabolites exhibited Ki values in the range of 5.8–16 μM for NAT and DAT inhibition, with HPP+ showing selectivity for SERT inhibition relative to NAT and DAT [2]. Furthermore, HPP+ displayed noncompetitive inhibition kinetics at both serotonin and dopamine transporters, indicative of a relatively slow dissociation rate from transporter proteins—a mechanistic feature distinct from the competitive inhibition profile of the parent drug [1]. In amine release experiments, HPP+ was four-fold less potent than MPP+ for releasing preloaded dopamine from striatal synaptosomes, but the two compounds displayed comparable toxic effects on the serotonergic system [1][3].

Dopamine transporter Serotonin transporter Neurotransmitter uptake inhibition

Human Pharmacokinetics and Urinary Excretion

In a clinical study of 34 haloperidol-treated schizophrenia patients, steady-state plasma concentrations of HPP+ and RHPP+ were virtually identical, but the concentrations of RHPP+ in plasma and urine generally exceeded those of HPP+, with the plasma HPP+/RHPP+ ratio ranging from 0.9 to 14.1 [1]. The daily urinary excretion of HPP+ accounted for 0.40% ± 0.18% of the administered haloperidol dose, whereas RHPP+ accounted for 2.3% ± 1.4%, representing a 5.8-fold higher recovery of RHPP+ [1]. Renal clearance values were 4.5 ± 2.5 L/hr for HPP+ and 11.3 ± 5.3 L/hr for RHPP+ [1]. In a separate study of critically ill patients receiving high-dose intravenous haloperidol, HPP+ and RHPP+ urinary excretion accounted for 1.1 ± 0.5% and 5.3 ± 3.6% of the dose, respectively, with apparent elimination half-lives of 67.3 ± 11.0 hr for HPP+ and 63.3 ± 11.6 hr for RHPP+ [2]. The quantitative recovery of HPP+ in urine is consistently lower than that of RHPP+ across both oral and intravenous administration routes, while its elimination half-life is marginally longer.

Clinical pharmacokinetics Drug metabolism Haloperidol biotransformation

Blood-Brain Barrier Penetration and Brain Distribution

Using enzymatically synthesized [3H]HPP+, Kawashima et al. (2002) demonstrated that HPP+ exhibits a moderate brain uptake index, confirming its ability to permeate the blood-brain barrier, and detected HPP+ in murine brain tissue following intravenous injection [1]. This contrasts with earlier findings that MPP+, being less hydrophobic than HPP+, shows different brain penetration characteristics, with quantitative microdialysis estimations establishing that HPP+ concentrations in brain tissues were lower than those of MPP+ after comparable perfusions, likely due to greater tissue sequestration of the more lipophilic HPP+ [2]. In post-mortem analysis of brain tissue from three haloperidol-treated patients, HPP+ was detected in all seven brain regions examined (putamen, substantia nigra, globus pallidus, caudate, hippocampus, cerebellum, and occipital cortex), with concentrations ranging from 1.6 to 8.3 pmol/g tissue and no preferential sequestration in dopaminergic regions [3]. RHPP+ was similarly detected at 1.1–7.6 pmol/g. In one patient, HPP+ concentrations were 24 nM in blood, 660 nM in urine, and 13.0 μM in bile, demonstrating >500-fold concentration in bile relative to blood [3].

Blood-brain barrier Brain distribution Neurotoxic metabolite accumulation

Applications for Procuring HPP+ Chloride


Pharmaceutical Impurity Profiling and Regulatory Submissions

As Haloperidol Impurity 23 Chloride, CAS 150214-90-7 is the pharmacopoeially designated reference standard for quantifying the pyridinium-related impurity in haloperidol active pharmaceutical ingredient and finished dosage forms. The quantitative human pharmacokinetic data establishing that HPP+ accounts for 0.40% ± 0.18% of an oral haloperidol dose in urine [1] provide the clinical rationale for impurity threshold setting. Procurement of authenticated HPP+ chloride reference material with certified purity and full certificate of analysis is required for HPLC/LC-MS method validation, system suitability testing, and batch-release quality control in accordance with ICH Q3A/Q3B guidelines. The chloride salt (CAS 150214-90-7) rather than the perchlorate or iodide is specified because it matches the counterion most commonly encountered in pharmaceutical matrices and avoids the analytical interference that the perchlorate counterion would introduce in ion chromatography workflows [2].

Mitochondrial Toxicity Screening and Neuroprotectant Discovery

HPP+ chloride's 13.3-fold greater potency as a mitochondrial respiration inhibitor compared to MPP+ (IC50 12 μM vs. 160 μM) [1] positions it as a more sensitive probe for mitochondrial Complex I inhibition assays. Researchers screening candidate neuroprotective compounds against haloperidol-induced mitochondrial dysfunction should employ HPP+ rather than MPP+ as the challenge agent, because the lower required concentrations (low micromolar range) minimize solvent-related artifacts and better recapitulate the mitochondrial toxicity component of haloperidol's clinical side-effect profile. The noncompetitive inhibition kinetics at monoamine transporters [2] further support its use in assays designed to identify compounds that reverse or prevent transporter-mediated toxicant accumulation in dopaminergic and serotonergic neurons.

hOCT Substrate Profiling and Drug Interaction Studies

HPP+ is the only haloperidol-derived pyridinium metabolite that serves as a substrate for all three human OCT isoforms (hOCT1 Km = 0.99 μM, hOCT2 Km = 2.79 μM, hOCT3 Km = 2.23 μM) [1]. This pan-hOCT substrate profile makes HPP+ chloride an ideal positive control and probe substrate for characterizing OCT-mediated transport in transfected cell lines (MDCK-hOCT1/2/3), primary hepatocytes, and blood-brain barrier models. Its use is specifically indicated for studies investigating whether co-administered drugs (e.g., cimetidine, verapamil) inhibit hOCT-mediated brain uptake of neurotoxic cations, and for pharmacogenetic investigations of hOCT polymorphisms affecting substrate affinity [1]. RHPP+ cannot substitute in these applications because it is not transported by hOCT2 [1].

LC-MS/MS Method Development for Metabolite Monitoring

Clinical laboratories developing quantitative LC-MS/MS methods for haloperidol metabolite panels require authenticated HPP+ chloride reference standard to establish calibration curves and quality control samples for the lower-abundance HPP+ species. In patient plasma, HPP+ and RHPP+ are present at overlapping concentration ranges but HPP+ renal clearance is 2.5-fold lower (4.5 vs. 11.3 L/hr) [1], and its elimination half-life is 4 hours longer (67.3 vs. 63.3 hr) [2]. Accurate chromatographic resolution of HPP+ from RHPP+ using an authenticated HPP+ standard is essential to prevent RHPP+ peak interference, given that RHPP+ concentrations typically exceed HPP+ by 0.9- to 14.1-fold in plasma [1]. The use of the chloride salt (CAS 150214-90-7) as the reference standard ensures solubility compatibility with aqueous-organic mobile phases typically employed in reversed-phase HPLC-MS/MS methods.

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